N1-(5-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFN4O2/c1-15-3-6-17(23)13-19(15)26-22(30)21(29)25-14-20(16-4-7-18(24)8-5-16)28-11-9-27(2)10-12-28/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYICFKJTZOBDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H26ClFN4O2, with a molecular weight of approximately 424.88 g/mol. The compound features two distinct aromatic systems and a piperazine moiety, which contribute to its lipophilicity and potential pharmacokinetic properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClFN4O2 |
| Molecular Weight | 424.88 g/mol |
| IUPAC Name | This compound |
| Lipophilicity | Enhanced due to halogen substituents |
The presence of chlorine and fluorine atoms enhances the compound's lipophilicity, which may influence its absorption and distribution in biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis. This compound has been investigated for its potential as an antibiotic candidate. Preliminary studies suggest that it may be effective against both gram-positive bacteria and mycobacterial strains, comparable to clinically used antibiotics such as ampicillin and rifampicin .
Anticancer Activity
The unique combination of substituents in this compound suggests potential selective receptor binding, influencing pathways involved in cancer proliferation. Interaction studies are crucial for understanding how this compound engages with biological targets related to cancer cell growth and survival. Initial findings indicate that it may modulate specific biological pathways, making it a candidate for further research in medicinal chemistry .
Case Studies
- Study on Antimicrobial Efficacy : A series of synthesized oxalamides were evaluated for their activity against gram-positive bacteria and mycobacteria. The findings revealed that several derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), highlighting the potential of oxalamides as effective antimicrobial agents .
- Cytotoxicity Assessment : In a study assessing cytotoxic profiles on cancer cell lines, compounds structurally similar to this compound demonstrated varying levels of cytotoxicity, with some exhibiting low toxicity to primary mammalian cells while effectively targeting cancer cells .
The mechanism by which this compound exerts its effects likely involves interactions with specific enzymes or receptors implicated in disease processes. Understanding these interactions is critical for elucidating its therapeutic potential and identifying any possible side effects or drug interactions.
Interaction Studies
Preliminary studies may involve assessing the binding affinity of the compound to various receptors or enzymes involved in bacterial resistance or cancer proliferation pathways. This information is vital for determining the compound's efficacy and safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Oxalamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations:
Piperazine/Piperidine Moieties: The 4-methylpiperazine group in the target compound and its analogs (e.g., CAS 898432-26-3) may confer affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) or modulate metabolic stability . Methoxy Groups: In S336 and compound 21 (from ), methoxy substituents improve solubility but may reduce potency compared to halogenated analogs .
Biological Activity: Antimicrobial Activity: GMC derivatives with halogenated phenyl groups (e.g., GMC-2: 3-chloro-4-fluorophenyl) show MIC values of 8–16 µg/mL against S. aureus and E. coli, suggesting the target compound’s chloro-fluorophenyl group may confer similar properties . Enzyme Inhibition: Compound 20 (N1-(3-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide) inhibits stearoyl-CoA desaturase with IC50 < 1 µM, highlighting the role of chloro substituents in enzyme interaction . Safety Profile: S336’s high NOEL (100 mg/kg/day) and regulatory approval contrast with the untested toxicity profile of the target compound, emphasizing the need for further toxicological studies .
Synthetic Accessibility :
- The target compound and analogs (e.g., CAS 898432-26-3) are synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 23–83% depending on substituent complexity .
Q & A
Q. What are the recommended synthetic routes for N1-(5-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling substituted phenylamines with oxalyl derivatives. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions.
- Piperazine substitution : Introduce the 4-methylpiperazine moiety via nucleophilic substitution, requiring anhydrous conditions and elevated temperatures (60–80°C).
- Purification : Normal-phase chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .
- Yield optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of piperazine derivatives) and use catalysts like DMAP to enhance efficiency .
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions. For example, the 4-fluorophenyl group shows characteristic aromatic splitting patterns (δ 7.2–7.4 ppm), while the methylpiperazine moiety exhibits singlet peaks for N-methyl groups (δ 2.2–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, observing the [M+H]⁺ ion at m/z 471.3 .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a triple quadrupole system with deuterated internal standards (e.g., d₄-analogue) for precision. Optimize ion transitions (e.g., m/z 471 → 354 for quantification) .
- Sample preparation : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) minimizes matrix interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Functional group modifications : Synthesize analogues by replacing the 5-chloro-2-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents. Assess binding affinity via radioligand assays (e.g., dopamine receptor subtypes) .
- In vitro assays : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to measure cAMP production or calcium flux. Compare IC₅₀ values across analogues .
Q. How should researchers resolve contradictions in reported pharmacological data (e.g., varying receptor selectivity)?
- Methodological Answer :
- Assay standardization : Validate cell lines (e.g., via RT-PCR for receptor expression) and control for batch-to-batch variability in compound purity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical residues (e.g., Ser194 in dopamine D3 receptors) .
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and apply statistical tests (ANOVA) to identify outliers .
Q. What strategies are effective for studying this compound’s interaction with target proteins using molecular dynamics (MD) simulations?
- Methodological Answer :
- Docking preparation : Generate protonation states at physiological pH (e.g., using MarvinSketch) and optimize 3D structures with Gaussian09 .
- Simulation parameters : Run MD simulations (GROMACS/AMBER) for 100 ns with explicit solvent models (TIP3P water). Analyze binding free energy via MM-PBSA .
- Validation : Cross-reference simulation results with mutagenesis data (e.g., alanine scanning) to confirm key interactions .
Q. How can researchers investigate polymorphic forms of this compound and their impact on solubility?
- Methodological Answer :
- Crystallization screening : Use solvent evaporation (e.g., acetone/water) or cooling crystallization to isolate polymorphs. Characterize via X-ray diffraction (SC-XRD) to identify packing motifs .
- Solubility assays : Perform shake-flask studies in PBS (pH 7.4) with HPLC quantification. Compare dissolution rates of Form I (needle crystals) vs. Form II (platelets) .
Q. What methodologies are recommended for assessing this compound’s pharmacokinetics in preclinical models?
- Methodological Answer :
- In vivo studies : Administer intravenously (1 mg/kg) or orally (5 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-dose .
- Bioanalysis : Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (WinNonlin) .
Q. How can the stability of this compound under physiological conditions be evaluated?
- Methodological Answer :
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via HPLC-MS .
- Long-term stability : Store aliquots at -80°C, 4°C, and 25°C/60% RH. Assess potency loss monthly via dose-response assays .
Q. What green chemistry approaches can be applied to improve the sustainability of synthesizing this compound?
- Methodological Answer :
- Solvent replacement : Replace dichloromethane with cyclopentyl methyl ether (CPME) in coupling reactions to reduce toxicity .
- Catalysis : Use immobilized lipases or metal-organic frameworks (MOFs) to reduce waste and enable catalyst recycling .
- Process intensification : Implement flow chemistry for piperazine substitution steps, improving heat transfer and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
